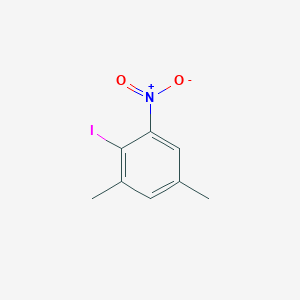

2-Iodo-1,5-dimethyl-3-nitrobenzene

描述

Contextualization within Modern Synthetic Methodologies

Aryl iodides are prized substrates in a multitude of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, is highly susceptible to oxidative addition to low-valent transition metals, such as palladium and copper. This reactivity is the linchpin of powerful bond-forming reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, which have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov

Substituted nitrobenzenes, on the other hand, are valuable for several reasons. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This property allows for the introduction of a wide range of nucleophiles onto the aromatic ring. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities. This transformation is a cornerstone of industrial and laboratory synthesis, particularly in the preparation of anilines and their derivatives.

Research Rationale for In-Depth Investigation of 2-Iodo-1,5-dimethyl-3-nitrobenzene

The specific substitution pattern of this compound makes it a particularly interesting subject for research. The presence of both a reactive iodo group and a versatile nitro group on the same aromatic scaffold offers the potential for sequential and chemoselective transformations. The methyl groups, in turn, influence the electronic properties and steric environment of the molecule, which can be exploited to achieve specific outcomes in chemical reactions.

The rationale for its in-depth investigation can be summarized as follows:

Orthogonal Reactivity: The iodo and nitro groups can often be manipulated independently, allowing for a stepwise and controlled elaboration of the molecular structure.

Access to Polysubstituted Aromatics: This compound serves as a pre-functionalized building block for the synthesis of highly substituted and complex aromatic compounds that would be difficult to prepare through other means.

Probing Reaction Mechanisms: The well-defined substitution pattern allows for detailed studies of reaction mechanisms, including the influence of steric and electronic effects on the reactivity of the iodo and nitro groups.

Overview of Key Research Paradigms Applicable to this compound Chemistry

The chemical toolkit that can be applied to this compound is vast and varied. Key research paradigms include:

Transition Metal-Catalyzed Cross-Coupling Reactions: The iodo group is an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds via reactions such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and others. nih.govacs.org These reactions would allow for the synthesis of a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nitro group facilitates the displacement of the iodo group by various nucleophiles, providing a route to a different set of substituted products.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized through diazotization, acylation, alkylation, or other standard transformations.

Directed Ortho-Metalation (DoM): While the directing group ability of the substituents would need to be carefully considered, the potential for selective deprotonation and subsequent functionalization of the aromatic ring exists.

The following data tables summarize the basic properties of this compound and provide an overview of the key reaction types it can undergo.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 593255-20-0 |

| Molecular Formula | C₈H₈INO₂ sigmaaldrich.com |

| Molecular Weight | 277.06 g/mol sigmaaldrich.com |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Expected Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compound |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenylated benzene (B151609) derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynylated benzene derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Ether or amine derivative |

| Nitro Group Reduction | Reducing agent (e.g., SnCl₂, H₂/Pd) | Aniline (B41778) derivative |

Structure

3D Structure

属性

IUPAC Name |

2-iodo-1,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFAHQKEKVTXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556039 | |

| Record name | 2-Iodo-1,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593255-20-0 | |

| Record name | 2-Iodo-1,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 2 Iodo 1,5 Dimethyl 3 Nitrobenzene

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety of 2-Iodo-1,5-dimethyl-3-nitrobenzene

The carbon-iodine bond in this compound serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are particularly reactive substrates in these transformations. csbsju.edunobelprize.org The electron-withdrawing nature of the nitro group in this compound further activates the C-I bond towards oxidative addition, a key step in many palladium-catalyzed cycles. csbsju.edu

The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial, influencing catalyst stability, reactivity, and the selectivity of the reaction. nih.govrsc.org Different ligands can dramatically alter the electronic and steric environment around the palladium center, thereby affecting the rates of key elementary steps such as oxidative addition and reductive elimination. nih.govwikipedia.org

For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and promote the reductive elimination step. rsc.org The impact of various phosphine ligands on the coupling of aryl halides has been systematically studied. For example, in the coupling of 1-iodo-2,6-dimethylbenzene with benzene (B151609), the choice of ligand determined the reaction pathway. nih.gov Diphosphinoferrocene ligands like dppf led to products consistent with a radical-based mechanism, while ligands such as PCy₃ and PPh₃ favored a different pathway, yielding significantly different product ratios. nih.gov

Table 1: Ligand Effects in Palladium-Catalyzed Coupling of 1-iodo-2,6-dimethylbenzene

| Entry | Ligand | Product Ratio (Coupled Product : Biphenyl) |

|---|---|---|

| 1 | dppf | Favors biphenyl |

| 2 | dippf | Favors biphenyl |

| 3 | BINAP | Favors biphenyl |

| 4 | PCy₃ | 46:1 |

This table illustrates the significant influence of ligand choice on the outcome of a palladium-catalyzed coupling reaction, highlighting the shift in mechanistic pathways.

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. csbsju.edunobelprize.org

Oxidative Addition: The process commences with the oxidative addition of the aryl iodide to a Pd(0) complex. csbsju.edu This step involves the cleavage of the carbon-iodine bond and the formation of a new Pd(II) species with the aryl and iodo groups attached to the metal center. csbsju.eduwikipedia.org The reaction is favored for more electron-deficient aryl halides and proceeds more readily with iodides compared to bromides or chlorides. csbsju.edu The mechanism is often concerted, involving a three-centered transition state. chemrxiv.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled on the palladium center are eliminated to form the desired product, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org For reductive elimination to occur, the two groups must be cis to each other on the metal center. wikipedia.org This step is the microscopic reverse of oxidative addition and is favored in higher oxidation states of the metal. wikipedia.org The mechanism can be concerted, proceed via an SN2 pathway with inversion of stereochemistry, or follow a radical pathway. wikipedia.org

Copper-Mediated and Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods. researchgate.net These reactions are often cost-effective and can be used for the formation of C-N, C-O, and C-S bonds. researchgate.net While historically requiring harsh reaction conditions, modern advancements have led to milder protocols, often utilizing ligands to facilitate the catalytic cycle. researchgate.net For instance, copper iodide has been effectively used as a catalyst for the coupling of amides with aryl iodides. researchgate.net The mechanism of copper-catalyzed reactions can be complex, sometimes involving single electron transfer (SET) pathways. nih.gov In some cases, copper(I) acetylides are key intermediates, as seen in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Nickel-Catalyzed Cross-Coupling and Reductive Coupling Strategies

Nickel catalysts offer a distinct reactivity profile compared to palladium and are particularly effective for the coupling of challenging substrates. researchgate.net Nickel catalysis can facilitate the cross-coupling of aryl iodides with a variety of partners, including organometallic reagents and even other electrophiles in reductive coupling schemes. researchgate.netresearchgate.net Nickel catalysts are adept at activating a broad range of electrophiles, including alkyl halides. nih.gov The mechanisms of nickel-catalyzed reactions often involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. Reductive cross-electrophile coupling, for example, allows for the joining of two different electrophiles, a transformation not readily achieved with other catalysts. researchgate.net

Reactions Involving the Nitro Group of this compound

The nitro group is a versatile functional group that can undergo a variety of transformations. While it is a strong electron-withdrawing group that activates the aryl iodide towards nucleophilic attack and cross-coupling, it can also be the site of reaction itself.

A significant transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as metals (e.g., tin, iron) in the presence of acid, or through catalytic hydrogenation. The resulting aniline (B41778) derivative opens up a new range of synthetic possibilities, including diazotization followed by substitution or further cross-coupling reactions.

More recently, transition-metal-catalyzed denitrative coupling reactions have emerged as a powerful tool for C-C and C-heteroatom bond formation. acs.org In these reactions, the nitro group is replaced by another functional group, avoiding the traditional multi-step sequence of reduction, diazotization, and substitution. acs.org For example, palladium catalysts have been developed for the denitrative Suzuki-Miyaura coupling of nitroarenes with arylboronic acids. acs.org The mechanism involves the oxidative addition of the C-NO2 bond to a low-valent metal center, a step that has been directly observed in some cases. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-iodo-2,6-dimethylbenzene |

| Benzene |

| Biphenyl |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| dippf (1,1'-Bis(diisopropylphosphino)ferrocene) |

| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) |

| PCy₃ (Tricyclohexylphosphine) |

| PPh₃ (Triphenylphosphine) |

| Tin |

| Iron |

Chemoselective Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis. In the case of this compound, the challenge lies in achieving chemoselectivity, reducing the nitro group while preserving the iodo substituent, which is susceptible to reduction.

A variety of reducing agents can be employed for the reduction of nitroarenes, with the outcome often dependent on the specific reagent and reaction conditions. Common methods include catalytic hydrogenation (e.g., using Pd/C and H2), and metal-acid systems (e.g., Sn/HCl, Fe/HCl). davidpublisher.com For a polyfunctional compound like this compound, the choice of reducing agent is critical to avoid undesired side reactions.

Recent research has highlighted the use of enzyme-catalyzed reductions. For instance, nitroreductases have been shown to selectively reduce nitro groups in various nitroaromatic compounds. nih.govnih.gov These enzymatic methods can offer high chemoselectivity under mild conditions. Specifically, some nitroreductases catalyze the reduction of nitroaromatics to the corresponding hydroxylamines. nih.govnih.gov

The table below summarizes various reducing systems and their potential applicability to the chemoselective reduction of this compound.

| Reducing System | Potential Outcome | Remarks |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Reduction of nitro group to amine. Potential for dehalogenation. | Reaction conditions need to be carefully controlled to minimize loss of the iodo group. |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Reduction of nitro group to amine. | Harsh conditions may lead to side reactions. |

| Transfer Hydrogenation (e.g., Hydrazine/Pd-C) | Selective reduction of the nitro group. davidpublisher.com | Generally milder than catalytic hydrogenation with H₂ gas. |

| Sodium Borohydride/Catalyst | Can be used for nitro group reduction, often with a catalyst like Pd/C. davidpublisher.com | Selectivity can be influenced by the choice of catalyst and solvent. |

| Enzymatic Reduction (Nitroreductase) | Highly chemoselective reduction of the nitro group to an amino or hydroxylamino group. nih.govnih.gov | Offers mild reaction conditions and high selectivity. |

Nucleophilic Aromatic Substitution (SNAr) on the Nitrobenzene (B124822) Scaffold

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.org The nitro group in this compound is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orgyoutube.com A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org This intermediate is negatively charged. youtube.com The presence of electron-withdrawing groups, especially at the ortho and para positions to the leaving group, stabilizes this intermediate, facilitating the reaction. libretexts.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

In this compound, the iodo group can act as a leaving group. The nitro group at the meta position relative to the iodo group provides some activation, although ortho and para positioning is generally more effective for stabilizing the Meisenheimer intermediate. youtube.com The reaction would proceed by the attack of a nucleophile at the carbon bearing the iodine, followed by the departure of the iodide ion.

It is important to note that for SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens due to the high polarization of the carbon-fluorine bond, which facilitates the initial attack by the nucleophile. youtube.com However, with sufficient activation from the nitro group, other halogens like iodine can also serve as leaving groups.

| Feature | Description |

| Activating Group | The nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic attack. libretexts.org |

| Leaving Group | The iodo group can function as the leaving group. |

| Mechanism | The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.orgyoutube.com |

| Intermediate | A negatively charged Meisenheimer complex is formed, which is stabilized by the electron-withdrawing nitro group. libretexts.orgyoutube.com |

Reactivity and Functionalization of the Methyl Groups on the this compound Core

The methyl groups on the this compound ring offer additional sites for chemical modification, primarily through reactions involving the benzylic positions.

The methyl groups can be oxidized to various functional groups, such as aldehydes, carboxylic acids, or benzyl (B1604629) halides. The choice of oxidizing agent determines the extent of oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl groups to carboxylic acids. Milder oxidizing agents, or more controlled reaction conditions, would be necessary to achieve partial oxidation to the aldehyde or alcohol stage.

For example, the synthesis of 5-(bromomethyl)-1,3-dimethyl-2-nitrobenzene has been reported, which involves the bromination of a methyl group on a related nitrobenzene derivative. google.com This suggests that similar strategies could be applied to this compound to introduce functionality at one of the methyl positions.

| Reagent/Strategy | Potential Product | Remarks |

| Strong Oxidizing Agents (e.g., KMnO₄, H₂CrO₄) | Carboxylic acid derivatives. | Can lead to over-oxidation and potentially affect other functional groups if not controlled. |

| Milder Oxidizing Agents | Aldehyde or alcohol derivatives. | Requires careful selection of reagents and conditions to avoid over-oxidation. |

| Halogenation (e.g., NBS) | Benzyl halide derivatives. | Provides a versatile handle for further functionalization via nucleophilic substitution. |

Regioselectivity, Chemoselectivity, and Stereoselectivity Studies in Complex Reactions of this compound

The presence of multiple functional groups on the this compound ring makes it an interesting substrate for studying selectivity in more complex reactions.

Regioselectivity refers to the preference for reaction at one position over another. In the context of this compound, this is particularly relevant in electrophilic aromatic substitution reactions. The directing effects of the existing substituents (iodo, methyl, and nitro) will determine the position of an incoming electrophile. The methyl groups are ortho, para-directing and activating, while the nitro group is meta-directing and deactivating. The iodo group is also ortho, para-directing but deactivating. The interplay of these effects will govern the regiochemical outcome of reactions such as further nitration or halogenation.

Chemoselectivity is the preferential reaction of one functional group in the presence of others. As discussed in section 3.2.1, the selective reduction of the nitro group in the presence of the iodo group is a prime example of a chemoselective transformation.

Stereoselectivity , the preferential formation of one stereoisomer over another, would become a factor if a chiral center is introduced into the molecule. For example, if one of the methyl groups is functionalized to create a chiral benzylic position, subsequent reactions at or near this center could exhibit stereoselectivity.

The study of cycloaddition reactions, such as 1,3-dipolar cycloadditions, can also provide insights into regioselectivity and stereoselectivity. mdpi.com While not directly involving this compound in the provided search results, the principles of such reactions, where frontier molecular orbital (FMO) theory can predict the regiochemical outcome, are applicable to complex aromatic systems. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Iodo 1,5 Dimethyl 3 Nitrobenzene and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 2-iodo-1,5-dimethyl-3-nitrobenzene. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of the molecule, confirming that the experimentally observed mass aligns with the calculated mass for the chemical formula C₈H₈INO₂.

In research involving the synthesis of this compound or its subsequent reactions, HRMS is invaluable for identifying the products and byproducts. For instance, in a synthetic pathway, HRMS can differentiate between the desired product and potential impurities, even those with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural clues, although for definitive structure elucidation, it is typically used in conjunction with other techniques like NMR.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₈INO₂ |

| Calculated Monoisotopic Mass | 276.95999 Da |

| Expected [M+H]⁺ | 277.96777 Da |

| Observed [M+H]⁺ | 277.96750 Da |

| Mass Accuracy | < 1 ppm |

This table presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the benzene (B151609) ring.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for their relative positions. The integration of the signals confirms the number of protons in each environment. The two methyl groups would appear as distinct singlets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (the nitro group, the iodine atom, and the two methyl groups), providing further confirmation of the substitution pattern.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbons bearing the iodo, nitro, and methyl groups, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which can help to confirm the spatial arrangement of the substituents on the benzene ring.

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can characterize this compound in its crystalline form. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state.

X-ray Crystallography for Elucidation of Molecular Structure and Conformation in Solid State

X-ray crystallography provides the most definitive structural information for a crystalline compound by mapping the electron density in the crystal. caltech.edu For this compound, a successful single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles. mdpi.com This data would confirm the planar structure of the benzene ring and the geometry of the substituents. Furthermore, it would reveal the conformation of the nitro group relative to the ring and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding. crystallography.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.19 |

| b (Å) | 10.67 |

| c (Å) | 12.98 |

| α, β, γ (°) | 90 |

| Volume (ų) | 1133 |

This table presents hypothetical data based on a related structure for illustrative purposes. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Research Contexts

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would show characteristic strong absorption bands for the nitro group (asymmetric and symmetric stretches typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the ring would be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is also sensitive to these vibrations but is particularly useful for observing the vibrations of non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-I | Stretch | 500 - 600 |

This table presents typical ranges for the indicated functional groups.

Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Reaction Monitoring, Purity Assessment, and Isolation of Products

Chromatographic techniques are essential for separating mixtures and assessing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for analyzing volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. GC-MS is ideal for monitoring the progress of a reaction to synthesize this compound and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate, identify, and quantify each component in a mixture. It is particularly useful for non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC with a UV detector would be a common method for purity analysis. The retention time is characteristic of the compound under specific conditions, and the peak area can be used for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is highly sensitive and selective and can be used to analyze complex reaction mixtures and to isolate and identify minor byproducts.

Applications and Advanced Materials Science Incorporating Derivatives of 2 Iodo 1,5 Dimethyl 3 Nitrobenzene

A Versatile Linchpin in Complex Organic Synthesis

The inherent reactivity of the carbon-iodine bond, coupled with the directing effects of the methyl and nitro substituents, positions 2-Iodo-1,5-dimethyl-3-nitrobenzene as a valuable precursor in the construction of intricate molecular frameworks. The presence of the nitro group, a strong electron-withdrawing group, and the methyl groups, which are electron-donating, creates a unique electronic environment on the aromatic ring, influencing the regioselectivity of subsequent reactions.

A Foundation for Advanced Pharmaceutical Intermediates and Lead Compounds

While specific, publicly documented examples of blockbuster drugs derived directly from this compound are not prevalent, the structural motifs present in this compound are of significant interest in medicinal chemistry. Iodo-nitroaromatic compounds are recognized as important intermediates in the synthesis of a wide array of pharmaceutical agents. chemimpex.com The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are cornerstone methodologies in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.

The nitro group can be readily reduced to an amino group, which is a key functional handle for the introduction of further molecular diversity. This transformation opens up pathways to a vast number of derivatives, including amides, sulfonamides, and ureas, which are common pharmacophores in many therapeutic agents. Ongoing research explores the potential of such compounds as precursors for novel bioactive molecules.

Table 1: Potential Pharmaceutical Scaffolds Accessible from this compound Derivatives

| Derivative Class | Potential Therapeutic Area | Synthetic Transformation |

| Anilines | Kinase Inhibitors, Antibacterials | Reduction of the nitro group |

| Biaryls | Various | Suzuki or Stille coupling at the iodo position |

| Alkynylated Aromatics | Anticancer Agents | Sonogashira coupling at the iodo position |

| N-Aryl Amines | Various | Buchwald-Hartwig amination at the iodo position |

This table represents potential applications based on the known reactivity of the functional groups present in this compound and is for illustrative purposes.

A Precursor for Agrochemical and Specialty Chemical Development

The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of new organic molecules with high efficacy and specific modes of action. Iodo-nitroaromatic compounds serve as valuable starting materials in this field. chemimpex.com The strategic placement of the iodo and nitro groups on the dimethylated benzene (B151609) ring allows for the systematic modification of the molecule to fine-tune its biological activity and environmental profile.

For instance, the iodo substituent can be replaced through various nucleophilic substitution or cross-coupling reactions to introduce different functionalities, while the nitro group can be transformed into other nitrogen-containing groups. This synthetic flexibility is crucial for creating libraries of compounds for high-throughput screening in agrochemical research. In the realm of specialty chemicals, derivatives of this compound could find use in the synthesis of dyes, pigments, and other materials where the specific substitution pattern on the aromatic ring imparts desired properties.

Integration into Functional Organic Materials

The unique electronic and structural characteristics of this compound and its derivatives make them attractive candidates for incorporation into a variety of functional organic materials, from polymers to crystalline frameworks.

Monomers for Polymer Synthesis (e.g., optoelectronic polymers, conjugated systems)

The development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field. Conjugated polymers, which possess alternating single and multiple bonds, are central to these technologies. While direct polymerization of this compound is not widely reported, its derivatives hold potential as monomers.

Through cross-coupling reactions like Suzuki or Stille polymerization, the iodo-functionalized aromatic ring can be coupled with other monomers to create extended π-conjugated systems. The presence of the methyl and nitro groups can be used to tune the electronic properties (e.g., HOMO/LUMO levels), solubility, and morphology of the resulting polymers, which are critical factors for device performance.

Table 2: Potential Polymerization Reactions Involving Derivatives of this compound

| Polymerization Method | Monomer Functionality | Resulting Polymer Type | Potential Application |

| Suzuki Polymerization | Boronic acid or ester derivative | Poly(phenylene)s | OLEDs, OPVs |

| Stille Polymerization | Stannane derivative | Poly(phenylene)s | OLEDs, OPVs |

| Sonogashira Polymerization | Terminal alkyne derivative | Poly(phenylene ethynylene)s | Organic conductors |

This table illustrates potential polymerization pathways for derivatives of this compound.

Ligands and Building Blocks in Coordination Chemistry and Metal-Organic Frameworks

The field of coordination chemistry and metal-organic frameworks (MOFs) relies on the design and synthesis of organic ligands that can bind to metal ions to form well-defined, often porous, structures. Derivatives of this compound can be envisioned as precursors to such ligands. bldpharm.com

Development of Chemical Probes and Tags for Research Applications

Chemical probes and tags are essential tools in chemical biology and related fields for visualizing, tracking, and quantifying biological molecules and processes. The development of novel probes often requires versatile chemical scaffolds that can be readily modified.

While specific examples are not yet widely available in the literature, the reactivity of this compound suggests its potential as a starting point for the synthesis of such tools. The iodo group can be used to attach the core structure to a biomolecule of interest or to a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) via cross-coupling chemistry. The nitro group could be utilized as a quencher for a nearby fluorophore, with its reduction to an amine by a specific biological process leading to a "turn-on" fluorescence signal. The dimethyl substitution pattern provides a rigid and well-defined scaffold for the precise positioning of these functional elements.

Lack of Specific Research Hinders Detailed Exploration of this compound Derivatives

The foundational compound, this compound, possesses a chemical structure amenable to a variety of organic reactions. The presence of an iodine atom facilitates cross-coupling reactions such as Suzuki-Miyaura and Sonogashira, which are powerful tools for creating carbon-carbon bonds and assembling more complex molecular architectures. The nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be a precursor to an amino group through reduction, opening pathways to a wide range of functionalizations.

In principle, the strategic modification of this compound could lead to the development of novel materials or biologically active molecules. For instance, coupling reactions could be employed to introduce conjugated systems, potentially leading to new organic electronic materials. Alternatively, the transformation of the nitro group and subsequent derivatization could be a strategy for synthesizing compounds for targeted biological investigations.

However, without specific research findings, any discussion on the design and synthesis of its derivatives for targeted research investigations would be purely speculative. The scientific record, as accessible through extensive searches, does not currently provide the necessary data, such as reaction schemes, characterization of derivatives, or the results of targeted investigations, to construct a detailed and informative article on this specific topic. The available information focuses on related but distinct molecules or provides general overviews of synthetic methods without application to this compound.

Therefore, a detailed exploration of the applications and advanced materials science incorporating derivatives of this compound, specifically concerning the design and synthesis for targeted research, cannot be adequately fulfilled at this time due to the absence of specific published research.

Environmental and Safety Considerations in the Academic Research and Handling of 2 Iodo 1,5 Dimethyl 3 Nitrobenzene

Sustainable Synthetic Strategies and Waste Minimization in Laboratory Research

The synthesis of 2-Iodo-1,5-dimethyl-3-nitrobenzene typically involves nitration and iodination reactions. Traditional methods for these transformations often employ harsh reagents and generate significant waste, prompting the development of more sustainable alternatives.

Nitration: The classic nitration of aromatic compounds often utilizes a mixture of concentrated nitric acid and sulfuric acid, leading to the generation of large volumes of acidic waste. nih.gov Green chemistry approaches aim to mitigate this by exploring milder and more selective nitrating agents and reaction conditions. benthamdirect.comresearchgate.net For instance, the use of solid acid catalysts or alternative nitrating agents can reduce the amount of corrosive liquid waste. researchgate.net Recycling the acid catalyst is another key strategy for waste minimization. benthamdirect.com

Iodination: Conventional iodination methods can involve the use of elemental iodine and strong oxidants, which can be hazardous and environmentally damaging. mdpi.com Eco-friendly iodination procedures have been developed using greener solvents and catalysts. benthamdirect.comingentaconnect.com For example, the use of polyethylene (B3416737) glycol (PEG) as a reaction medium or employing catalytic systems with recyclable components represents a more sustainable approach. benthamdirect.com Solvent-free reaction conditions, such as mechanical grinding, also offer a green alternative for the iodination of aromatic compounds. mdpi.com

Table 1: Comparison of Traditional and Sustainable Synthetic Approaches for Key Reactions

| Reaction Type | Traditional Method | Sustainable Alternative(s) | Waste Reduction Benefits |

| Nitration | Concentrated H₂SO₄/HNO₃ mixture | Solid acid catalysts, recycled acid catalysts, milder nitrating agents | Reduces corrosive and acidic liquid waste streams. benthamdirect.comresearchgate.net |

| Iodination | Elemental Iodine with strong oxidants | Iodine with milder oxidants in green solvents (e.g., PEG), solvent-free grinding, catalytic iodination | Minimizes use of hazardous oxidants and volatile organic solvents. mdpi.combenthamdirect.com |

By adopting these greener synthetic strategies, academic researchers can significantly reduce the environmental footprint associated with the laboratory-scale production of this compound.

Laboratory Safety Protocols and Best Practices for Handling Aryl Iodides and Nitro Compounds

The presence of both an iodo and a nitro group on the benzene (B151609) ring of this compound necessitates strict adherence to laboratory safety protocols. Both aryl iodides and nitro compounds present specific hazards that must be managed to ensure researcher safety.

General Handling: All manipulations of this compound should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. echemi.comfishersci.com Direct contact with the skin and eyes must be avoided through the use of appropriate personal protective equipment (PPE). sc.edutrimaco.com

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound. This includes:

Eye Protection: Chemical splash goggles are essential. sc.edu In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles. trimaco.comhsa.ie

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. hsa.ieucsf.edu It is crucial to consult glove compatibility charts for specific chemicals and to change gloves immediately after contamination.

Body Protection: A lab coat, preferably flame-resistant, should be worn to protect against splashes. ucsf.edu

Footwear: Closed-toe shoes are required in a laboratory setting. hazmatschool.com

Table 2: Recommended Personal Protective Equipment for Handling this compound

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Protects eyes from splashes of the solid compound or solutions. ucsf.eduhazmatschool.com |

| Face shield (in addition to goggles) | Provides broader protection for the face from splashes, especially when handling larger quantities or during reactions. trimaco.comhsa.ie | |

| Hand Protection | Nitrile or Neoprene gloves | Offers resistance to a range of chemicals; should be checked for compatibility and changed frequently. hsa.ieucsf.edu |

| Body Protection | Flame-resistant lab coat | Protects skin and clothing from spills and potential ignition sources. ucsf.edu |

| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of dust or vapors. echemi.comcarlroth.com |

Waste Disposal: All waste containing this compound, including contaminated consumables and reaction byproducts, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines. fishersci.com It should never be disposed of down the drain or in regular trash. carlroth.com

Considerations for Degradation Pathways and Environmental Fate in Controlled Research Environments

Understanding the potential degradation pathways of this compound is crucial for managing spills and for the responsible disposal of waste in a controlled research setting. The environmental fate of this compound will be influenced by its aromatic, nitro, and iodo functionalities.

Biodegradation: Nitroaromatic compounds are generally resistant to biodegradation due to the electron-withdrawing nature of the nitro group. nih.gov However, various microorganisms have been shown to degrade nitroaromatics under specific conditions. nih.govnih.gov The degradation of nitroaromatics can proceed through different pathways, often involving the reduction of the nitro group to an amino group. nih.gov Halogenated aromatic compounds can also be degraded by microorganisms, although the presence of the halogen can affect the degradation rate and pathway. nih.gov The degradation of 2,4-dinitroanisole (B92663) (DNAN), a related compound, in soil has been observed to produce amino-nitroanisole as a major degradation product. cranfield.ac.ukresearchgate.net It is plausible that this compound could undergo similar reductive transformations in a biologically active waste treatment system.

Photodegradation: Nitroaromatic compounds can undergo photodegradation when exposed to ultraviolet (UV) light. nih.govacs.org This process can lead to the formation of various intermediates, including nitrophenols. nih.gov The presence of a halogen substituent may influence the rate and products of photodegradation.

Table 3: Potential Degradation Pathways for this compound in a Controlled Environment

| Degradation Type | Potential Mechanism | Possible Products | Influencing Factors |

| Biodegradation | Reduction of the nitro group. | Amino-iodo-dimethylbenzene derivatives. | Presence of specific microorganisms, nutrient availability, aerobic/anaerobic conditions. nih.govnih.gov |

| Oxidative dehalogenation. | Hydroxylated and de-iodinated derivatives. | Microbial enzyme activity. nih.gov | |

| Photodegradation | UV light absorption leading to bond cleavage. | Phenolic derivatives, de-iodinated products, smaller organic fragments. | Wavelength and intensity of UV light, presence of photosensitizers. nih.govacs.org |

In a controlled research environment, spills should be contained and collected using appropriate absorbent materials. fishersci.com The resulting waste should be treated as hazardous. For the disposal of research-generated waste containing this compound, it is essential to follow established protocols for halogenated and nitrated organic compounds to prevent its release into the environment.

Future Research Directions and Emerging Trends in the Chemistry of 2 Iodo 1,5 Dimethyl 3 Nitrobenzene

Development of Novel Catalytic Systems for Enhanced Functionalization and Selectivity

The functionalization of 2-Iodo-1,5-dimethyl-3-nitrobenzene is dominated by the transformation of its carbon-iodine (C-I) bond, a common strategy for building molecular complexity. Future advancements will focus on developing catalytic systems that offer greater efficiency, selectivity, and tolerance to the compound's unique substitution pattern.

The strong electron-withdrawing nature of the nitro group activates the C-I bond towards oxidative addition, a key step in many cross-coupling cycles. However, the steric hindrance from the adjacent methyl group can impede catalyst-substrate binding. Therefore, a primary research avenue is the design of catalysts that can overcome this steric challenge. Modern palladium-based systems, which have evolved through multiple generations, are prime candidates. nih.gov Fourth-generation catalysts, often employing bulky, electron-rich monophosphine ligands or specialized ferrocenyl ligands like Josiphos, have shown remarkable activity for coupling sterically demanding aryl halides at very low catalyst loadings. nih.gov Similarly, earth-abundant metal catalysts, particularly those based on copper and nickel, are gaining traction. Copper-catalyzed systems, which can be ligand-free, offer a practical and economical method for forming C-Si bonds from aryl iodides. nih.gov Dual-catalytic systems, such as those combining nickel and cobalt, have been shown to effectively couple a wide range of aryl halides with alkyl halides by having each metal catalyst activate a different electrophile. acs.org

Another promising frontier is the direct functionalization of the C-H bonds on the aromatic ring. The nitro group can act as a directing group, facilitating regioselective C-H activation at the ortho positions. rsc.org Merging C-I cross-coupling with directed C-H functionalization would provide a powerful strategy for the rapid and controlled synthesis of highly substituted, complex derivatives from a single precursor.

| Coupling Reaction | Potential Catalyst System Components | Rationale and Research Goal |

| Suzuki-Miyaura (C-C) | Catalyst: Pd(OAc)₂, Pd₂(dba)₃ Ligand: SPhos, XPhos, Josiphos-type Base: K₃PO₄, Cs₂CO₃ | Overcome steric hindrance from the 1,5-dimethyl groups and achieve high yields with low catalyst loading. nih.govacs.org |

| Buchwald-Hartwig (C-N) | Catalyst: CuI or Pd(OAc)₂ Ligand: Ethylene Glycol (for Cu), BippyPhos (for Pd) Base: K₂CO₃, Cs₂CO₃ | Develop mild conditions that tolerate the nitro group while coupling a broad range of amines, including ammonia. nih.govacs.org |

| Sonogashira (C-C, alkyne) | Catalyst: PdCl₂(PPh₃)₂/CuI Ligand: N-Heterocyclic Carbene (NHC) or Phosphine (B1218219) Base: Et₃N, i-Pr₂NH | Enable the synthesis of aryl alkynes, which are key precursors for more complex structures, including supramolecular building blocks. |

| C-S Coupling | Catalyst: Pd(dba)₂ Ligand: Monophosphine ligands (e.g., cataCXium A) Base: Soluble organic bases | Achieve C-S bond formation at room temperature, which is beneficial for thermally sensitive substrates. mit.edumit.edu |

| C-H Arylation | Catalyst: Pd(OAc)₂ Directing Group: Nitro group Oxidant: Ag₂CO₃, BQ | Selectively functionalize the C-H bonds ortho to the nitro group, providing an alternative vector for derivatization. rsc.org |

Exploration of Unconventional Reaction Pathways and High-Throughput Experimentation

Moving beyond traditional thermal methods, future research will increasingly explore unconventional reaction pathways such as photoredox and electrochemical catalysis. These techniques operate under exceptionally mild conditions, often at room temperature, which is highly advantageous for preserving sensitive functional groups like the nitro moiety. mdpi.com

Photoredox catalysis uses visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) with the aryl iodide. nih.gov This process generates a highly reactive aryl radical from this compound, bypassing the high-energy intermediates of traditional cross-coupling. This method is particularly effective for electron-poor aryl iodides and can be paired with nickel catalysis to achieve challenging cross-electrophile couplings. nih.govbeilstein-journals.orgresearchgate.net Similarly, electrosynthesis offers a reagent-free method of activation, using an electric potential to drive the reduction or oxidation of the substrate, again generating radical intermediates for subsequent bond formation. mdpi.com

The optimization of these novel reactions, as well as traditional ones, will be massively accelerated by High-Throughput Experimentation (HTE). HTE platforms use multi-well plates to run hundreds of reactions in parallel, allowing for the rapid screening of catalysts, ligands, solvents, and bases. sigmaaldrich.com This approach quickly identifies optimal conditions with minimal consumption of material, which is ideal for exploring the vast parameter space of a new transformation. sigmaaldrich.com The data generated from HTE is also crucial for training machine learning models. mit.edumit.edu

| Parameter | Conventional Thermal Methods | Unconventional (Photoredox/Electrochemistry) |

| Activation | Thermal energy (often >75 °C) to overcome activation barriers. mdpi.com | Light (photons) or electricity to initiate single-electron transfer (SET). mdpi.comnih.gov |

| Intermediates | Organometallic intermediates (e.g., Pd(II), Pd(IV)). nih.gov | Radical intermediates (aryl radicals). mdpi.combeilstein-journals.org |

| Conditions | Often requires high temperatures and strong bases. | Typically room temperature, milder conditions. nih.gov |

| Selectivity | Controlled by the ligand and metal center. | Can offer unique selectivity profiles based on redox potentials. |

| Advantages | Well-established, broad scope for many reaction types. | High functional group tolerance (good for nitro group), access to unique reaction pathways, sustainable (uses light/electricity as "reagents"). |

| Challenges | Functional group tolerance can be limited (e.g., reducible groups). | Can be sensitive to oxygen or require specialized equipment (potentiostat, photoreactor). |

Integration into Advanced Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the design of complex, functional structures held together by non-covalent interactions. arxiv.org Self-assembly is the spontaneous organization of molecules into well-defined, stable structures. researchgate.net this compound, and its derivatives, are promising candidates to serve as programmed building blocks, or "tectons," for the construction of such advanced architectures.

The key to its potential lies in its defined geometry and distinct functional handles. The iodine atom is an excellent site for installing coordinating ligands (e.g., a pyridine (B92270) or carboxylate via coupling reactions) that can then bind to metal ions in a highly directional manner. By designing derivatives with specific bond angles, these tectons can be programmed to self-assemble with metal ions into discrete, two- or three-dimensional shapes like molecular triangles, squares, or more complex polyhedra.

Furthermore, the iodine atom itself can participate directly in halogen bonding—a directional non-covalent interaction with electron-donating atoms. The nitro and methyl groups also play a crucial role, influencing the solubility, stability, and intermolecular packing (e.g., via π-π stacking) of the final assembly. Future research will likely focus on synthesizing derivatives of this compound to explore their use as components in stimuli-responsive materials, molecular sensors, or porous crystalline frameworks.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Aryl Iodide Chemistry

The intersection of synthetic chemistry with machine learning (ML) and artificial intelligence (AI) is a rapidly expanding field that promises to revolutionize how chemical reactions are developed. youtube.com The chemistry of this compound is an ideal area to apply these powerful computational tools.

One of the primary applications is the prediction of reaction outcomes. By training ML models on large datasets of chemical reactions, often sourced from patents or generated via HTE, AI can predict the most likely product of a reaction, even for substrates or conditions it has not seen before. mit.eduacs.org Some advanced models can even predict the underlying electron movements, offering insights into the reaction mechanism. arxiv.orgresearchgate.net This predictive power allows chemists to filter out unpromising reaction pathways in silico, saving significant time and resources. mit.edu

ML is also exceptionally powerful for reaction optimization. When combined with HTE, a feedback loop can be created: HTE generates initial data, an ML model learns the relationship between reaction parameters and yield/selectivity, the model then suggests the next set of experiments to perform to reach the optimal outcome most efficiently. nih.gov For a molecule like this compound, where steric and electronic factors create a complex optimization challenge, ML-guided strategies can rapidly identify the best catalyst, ligand, and conditions for a desired transformation.

| Step | Description | Tools & Methods | Relevance to this compound |

| 1. Data Generation | A dataset of reactions is created, varying parameters like catalyst, ligand, base, temperature, and concentration. | High-Throughput Experimentation (HTE) robotics, automated analytical instruments (HPLC, GC-MS). mit.edu | Generate a specific dataset for Suzuki or Buchwald-Hartwig couplings of the target molecule. |

| 2. Featurization | Reactants and reagents are converted into numerical representations (descriptors) that the ML model can understand. | Molecular fingerprints, graph-based representations, quantum chemical calculations (DFT). nih.gov | Descriptors will capture the steric bulk of the methyl groups and the electron-withdrawing effect of the nitro group. |

| 3. Model Training | An ML algorithm (e.g., random forest, neural network) is trained to find patterns connecting the features to the reaction outcome (e.g., yield). | Python libraries (Scikit-learn, TensorFlow), statistical modeling software. | The model learns how different ligands overcome the steric hindrance or how different bases affect the nitro group's stability. |

| 4. Prediction & Suggestion | The trained model predicts the outcome for new, untested combinations of reaction conditions. | Bayesian optimization algorithms, predictive models. | Suggests a novel catalyst/ligand combination that is predicted to give >95% yield for a C-N coupling reaction. |

| 5. Experimental Validation | The most promising conditions suggested by the model are performed in the lab to verify the prediction. | Standard laboratory synthesis and analysis. | Confirms the model's prediction, potentially leading to a highly efficient new synthetic protocol. |

常见问题

Q. Basic Data Validation :

- Cross-reference : Compare NMR (¹H/¹³C), IR, and MS data with structurally similar compounds (e.g., 2-Iodo-1,4-dimethoxybenzene: δ ~7.3 ppm for aromatic protons) .

- Reproducibility : Replicate synthesis and characterization under standardized conditions.

Advanced Contradiction Analysis :

Discrepancies in melting points or spectral shifts may arise from polymorphism or solvent effects . Use:

- SCXRD to confirm crystal forms.

- Computational NMR (e.g., DFT) to predict chemical shifts under different solvents .

What strategies optimize the yield of this compound in large-scale syntheses?

Q. Basic Optimization :

- Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance iodination efficiency.

- Stoichiometry : Use 1.2 equivalents of PhI(OAc)₂ to avoid side reactions.

- Temperature control : Maintain 353–363 K to balance reaction rate and decomposition .

Advanced Process Chemistry :

Implement flow chemistry for improved heat/mass transfer. Monitor in-line via Raman spectroscopy to detect intermediates. For example, a continuous-flow reactor with residence time <30 minutes may reduce byproduct formation .

How do steric and electronic effects of methyl groups impact substitution reactions in iodinated nitroaromatics?

Q. Basic Mechanistic Insight :

- Steric effects : Methyl groups at positions 1 and 5 hinder electrophilic attack at adjacent positions, directing iodine to less hindered sites.

- Electronic effects : Methyl’s +I effect activates the ring, while nitro’s –I effect deactivates it. Competing directing effects require careful balancing .

Advanced Computational Modeling :

Use Mulliken charge analysis (DFT) to quantify electron density at each position. For example, in 2-Iodo-1,3-dimethoxybenzene, the iodine-bearing carbon exhibits a partial charge of +0.12 e, influencing reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。